![molecular formula C22H26ClNO B13765131 N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German] CAS No. 6606-20-8](/img/structure/B13765131.png)
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methyl group attached to the nitrogen atom, a norgranatanol backbone, and a 4-chlorobenzhydryl group. It is used in various scientific research applications due to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether typically involves multiple steps, including the formation of the norgranatanol backbone and the introduction of the 4-chlorobenzhydryl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.
Applications De Recherche Scientifique
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism by which N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether include other norgranatanol derivatives and compounds with similar structural features, such as:
- N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether
- 1-(4-Chlorobenzhydryl)piperazine
Uniqueness
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
6606-20-8 |
|---|---|
Formule moléculaire |
C22H26ClNO |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)-phenylmethoxy]-9-methyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H26ClNO/c1-24-19-8-5-9-20(24)15-21(14-19)25-22(16-6-3-2-4-7-16)17-10-12-18(23)13-11-17/h2-4,6-7,10-13,19-22H,5,8-9,14-15H2,1H3 |
Clé InChI |
GLQASCBBGDNRPG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
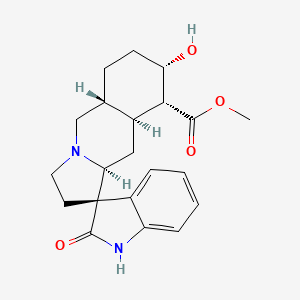
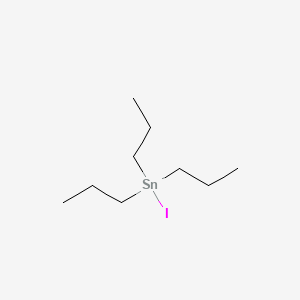
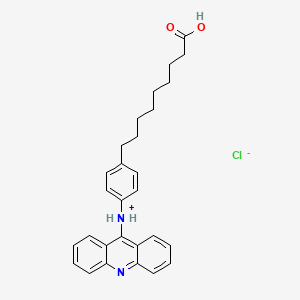
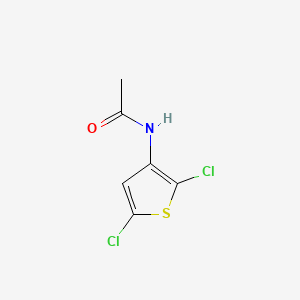
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
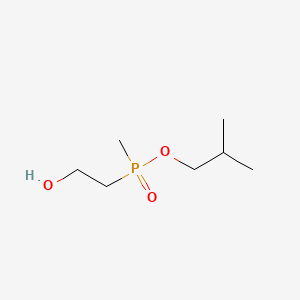

![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
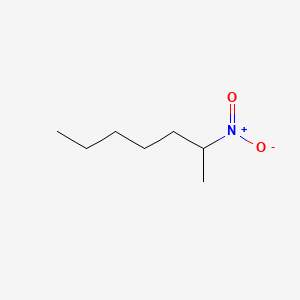

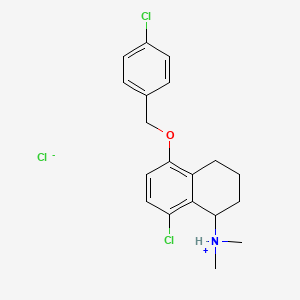
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
